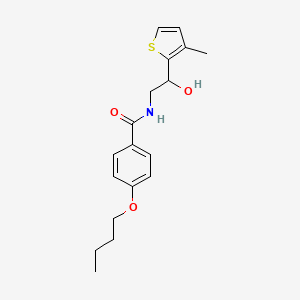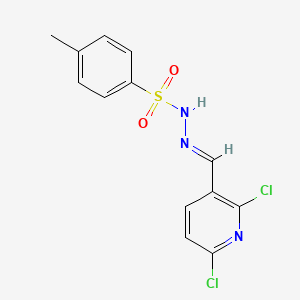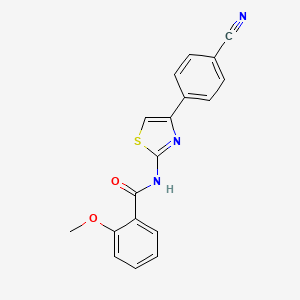![molecular formula C15H21N7 B2784851 N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415491-86-8](/img/structure/B2784851.png)
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine rings. This could potentially be achieved through a reaction such as a Biginelli reaction or a similar multi-component reaction. The piperazine ring could then be formed through a reaction such as a Mannich reaction. Finally, the ethyl group could be added through a simple alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine rings would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility. The presence of nitrogen atoms in the rings could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amine group could undergo reactions such as alkylation or acylation. The pyrimidine rings could potentially undergo reactions such as halogenation or nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the functional groups and the overall structure of the molecule. For example, the presence of the polar amine group and the potential for hydrogen bonding could influence properties such as solubility and melting point .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially act by interacting with biological targets such as enzymes or receptors. The presence of the piperazine ring suggests that it could potentially act as a ligand for certain types of receptors .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and potential biological activity. For example, if it were highly reactive, it could potentially pose a risk of causing chemical burns or fires. If it were biologically active, it could potentially have toxic effects .
Orientations Futures
Future research on this compound could potentially involve further exploration of its synthesis and characterization, as well as investigation of its potential uses. For example, it could potentially be developed as a pharmaceutical drug or used as a building block for the synthesis of more complex molecules .
Propriétés
IUPAC Name |
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWXCTVIBIYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)



![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)



![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
![6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2784785.png)
![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)
![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)
![2-[(1S,2S)-2-Benzylcyclopropyl]ethanol](/img/structure/B2784791.png)